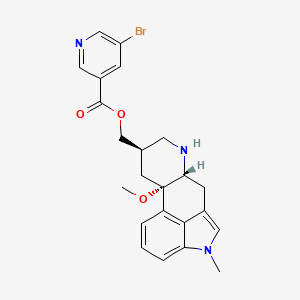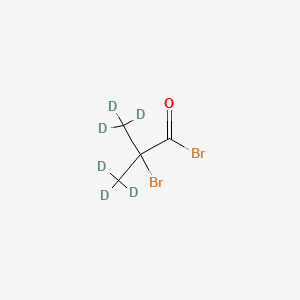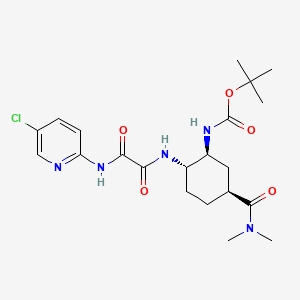
1-(5-Methylpyridin-2-yl)benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and methylpyridine. Benzotriazole is known for its applications in corrosion inhibition, while methylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. The fusion of these two structures imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)benzotriazole typically involves the reaction of 5-methyl-2-pyridylamine with benzotriazole under specific conditions. One common method includes:
Diazotization: The amine group of 5-methyl-2-pyridylamine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzotriazole in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
Applications De Recherche Scientifique
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
Mécanisme D'action
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Benzotriazole: Known for its corrosion inhibition properties.
Methylpyridine: A basic heterocyclic compound with various industrial applications.
Benzimidazole: Shares structural similarities with benzotriazole and is used in pharmaceuticals.
Uniqueness: 1-(5-Methylpyridin-2-yl)benzotriazole is unique due to the combination of benzotriazole and methylpyridine structures, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
Clé InChI |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)


![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)


![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)


